3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride
Overview
Description
3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a pyrrolidine ring attached to a benzoic acid moiety via a propoxy linker. This compound is often used in research settings due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride typically involves the following steps:
Formation of the Propoxy Linker: The initial step involves the reaction of 3-hydroxybenzoic acid with 1-bromopropane to form 3-(propoxy)benzoic acid.
Introduction of the Pyrrolidine Ring: The next step involves the nucleophilic substitution reaction between 3-(propoxy)benzoic acid and pyrrolidine, resulting in the formation of 3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid.
Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzoic acid moiety are believed to play key roles in its binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyrrolidin-1-YL-propoxy)-benzaldehyde: This compound shares a similar structure but has an aldehyde group instead of a carboxylic acid.
3-(3-Pyrrolidin-1-YL-propoxy)-propanoic acid: This compound has a propanoic acid moiety instead of a benzoic acid.
Uniqueness
3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride is unique due to its specific combination of a pyrrolidine ring, propoxy linker, and benzoic acid moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research purposes.
Biological Activity
3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and antibacterial properties. This article reviews the biological activity of this compound, summarizing key findings from various studies, case reports, and patents.
Chemical Structure and Properties
The chemical structure of this compound includes a benzoic acid moiety linked to a pyrrolidine group through a propoxy chain. The molecular formula and CAS number are essential for identification in research contexts.
Property | Details |
---|---|
Molecular Formula | C₁₁H₁₅ClN₂O₂ |
CAS Number | [Not specified] |
Molecular Weight | Approximately 232.70 g/mol |
1. Kinase Inhibition
Recent studies have highlighted the role of compounds similar to this compound as selective inhibitors of specific kinases, particularly ATM kinase. These inhibitors demonstrate significant potential in cancer therapy by minimizing off-target effects associated with other tyrosine kinases like PI3K and mTOR .
- ATM Kinase Inhibition : The compound exhibits strong ATM kinase inhibitory activity, which is crucial for DNA damage response mechanisms. This activity suggests a potential application in treating cancers where ATM signaling is dysregulated.
2. Antibacterial Activity
Research has indicated that compounds related to this structure may possess antibacterial properties. For instance, derivatives with similar functional groups have shown effectiveness against various Gram-positive and Gram-negative bacteria .
Bacterial Strain | IC50 (μM) |
---|---|
Staphylococcus aureus | 1.4 |
Escherichia coli | 0.2 |
Pseudomonas aeruginosa | 0.2 |
The compound's antibacterial efficacy indicates its potential use as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives against common pathogens. The results demonstrated that certain modifications to the benzoic acid structure significantly enhanced antibacterial activity without increasing cytotoxicity .
- Findings : Compounds with lower molecular weights and specific substituents showed improved interaction with bacterial cell membranes, leading to increased permeability and subsequent bactericidal effects.
Research Findings: Structure-Activity Relationship (SAR)
The SAR analysis of related compounds has provided insights into how structural modifications influence biological activity. For instance, the introduction of hydrophilic groups at strategic positions on the benzoic acid scaffold has been shown to enhance solubility and bioavailability, which are critical for therapeutic efficacy .
Properties
IUPAC Name |
3-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-14(17)12-5-3-6-13(11-12)18-10-4-9-15-7-1-2-8-15;/h3,5-6,11H,1-2,4,7-10H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXBLRQXUNSSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC(=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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